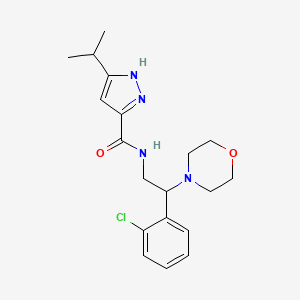
Myristicin acid methyl ester-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Myristicin acid methyl ester-d3 is a deuterated derivative of myristicin, a naturally occurring compound found in various plants such as nutmeg, parsley, and carrots . This compound is of significant interest due to its psychoactive properties and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of myristicin acid methyl ester-d3 typically involves the deuteration of myristicin through a series of chemical reactions. One common method includes the use of deuterated reagents in the presence of catalysts to replace hydrogen atoms with deuterium . The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using advanced techniques such as microwave-assisted extraction and gas chromatography-mass spectrometry (GC-MS) for purification . These methods ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Myristicin acid methyl ester-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxides or ketones, while reduction can yield alcohols or alkanes .
科学的研究の応用
Myristicin acid methyl ester-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a biochemical marker.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
作用機序
The mechanism of action of myristicin acid methyl ester-d3 involves its interaction with various molecular targets and pathways. It is known to modulate the activity of neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors . This modulation can lead to changes in neuronal activity and has been linked to its psychoactive effects. Additionally, this compound may inhibit the activity of certain enzymes, further influencing its biological effects .
類似化合物との比較
Similar Compounds
Some compounds similar to myristicin acid methyl ester-d3 include:
Myristicin: The non-deuterated form of the compound, found naturally in plants like nutmeg.
Elemicin: Another naturally occurring compound with similar psychoactive properties.
Safrole: A compound with structural similarities and similar biological effects.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can influence its chemical and biological properties. The deuteration can lead to differences in metabolic stability, making it a valuable tool in research and industrial applications .
特性
分子式 |
C10H10O5 |
|---|---|
分子量 |
213.20 g/mol |
IUPAC名 |
methyl 7-(trideuteriomethoxy)-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H10O5/c1-12-7-3-6(10(11)13-2)4-8-9(7)15-5-14-8/h3-4H,5H2,1-2H3/i1D3 |
InChIキー |
DQQKIGXHWZLSCW-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC(=CC2=C1OCO2)C(=O)OC |
正規SMILES |
COC1=CC(=CC2=C1OCO2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)


